Osilodrostat

Catalog No.
S548884
CAS No.
928134-65-0
M.F
C13H10FN3
M. Wt
227.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osilodrostat

CAS Number

928134-65-0

Product Name

Osilodrostat

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N

SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Solubility

Soluble in DMSO, not in water

Synonyms

LCI699; LCI 699; LCI-699; Osilodrostat; Osilodrostat free base

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F

Description

The exact mass of the compound Osilodrostat is 227.08588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osilodrostat is a synthetic compound primarily used as a therapeutic agent for managing Cushing's disease, a condition characterized by excessive cortisol production. It functions as an inhibitor of the enzyme 11β-hydroxylase (CYP11B1), which plays a crucial role in the biosynthesis of cortisol. By inhibiting this enzyme, osilodrostat effectively lowers cortisol levels in patients who cannot undergo surgical treatment or have not responded to surgery . The compound is marketed under the brand name Isturisa and was approved for use in both the European Union and the United States in early 2020 .

As mentioned earlier, osilodrostat's primary mechanism of action involves inhibiting the enzyme 11β-hydroxylase (CYP11B1) in the adrenal glands [, ]. This inhibition reduces cortisol production, alleviating the symptoms of Cushing's disease.

Osilodrostat acts primarily through the inhibition of cytochrome P450 enzymes, particularly CYP11B1 and to a lesser extent, CYP11B2 (aldosterone synthase). The inhibition of CYP11B1 prevents the conversion of 11-deoxycortisol to cortisol, thereby reducing serum cortisol levels. The compound undergoes extensive metabolism, primarily through cytochrome P450 and UDP-glucuronosyltransferase enzymes, resulting in various metabolites that are excreted primarily via urine .

Osilodrostat's biological activity is centered around its ability to inhibit cortisol synthesis. Clinical studies have demonstrated its efficacy in reducing cortisol levels, alleviating symptoms associated with Cushing's disease. The drug's pharmacokinetics show rapid absorption with peak plasma concentrations occurring approximately one hour post-administration. Its bioavailability is high, and it is extensively metabolized with about 80% of the dose excreted as metabolites .

The synthesis of osilodrostat involves several steps, including:

  • Decarboxylation Reaction: Starting from a suitable precursor, decarboxylation is performed to form an intermediate.
  • Chiral Resolution: The compound is then resolved to obtain the desired enantiomer.
  • Final Coupling: The final product is obtained through coupling reactions that yield osilodrostat phosphate .

Osilodrostat exhibits significant interactions with various drugs due to its metabolism by cytochrome P450 enzymes. Notably:

  • CYP3A4 Inhibitors: Co-administration with strong inhibitors can increase osilodrostat concentrations, necessitating dosage adjustments.
  • CYP3A4 Inducers: Conversely, strong inducers may decrease osilodrostat efficacy and require monitoring and potential dosage increases .

Such interactions underscore the importance of careful patient management when prescribing osilodrostat alongside other medications.

Osilodrostat belongs to a class of compounds that inhibit steroidogenesis. Below are some similar compounds along with comparisons highlighting their uniqueness:

Compound NameMechanism of ActionIndicationUnique Features
MetyraponeInhibits 11β-hydroxylaseCushing's syndromeOlder treatment option; less selective than osilodrostat
KetoconazoleInhibits multiple steroidogenic enzymesCushing's syndromeAntifungal properties; broader spectrum of action
AbirateroneInhibits androgen synthesisProstate cancerTargets androgen production; used in oncology

Osilodrostat's specificity for CYP11B1 makes it particularly effective for lowering cortisol levels without significantly affecting other steroid hormones compared to these alternatives .

Purity

>98%

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

227.08587549 g/mol

Monoisotopic Mass

227.08587549 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5YL4IQ1078

Drug Indication

Osilodrostat is indicated for the treatment of adult patients with Cushing's disease for whom pituitary surgery is not an option or has not been curative.
FDA Label
Isturisa is indicated for the treatment of endogenous Cushing's syndrome in adults.
Treatment of adrenal cortical hyperfunction

Mechanism of Action

Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease.

Absorption Distribution and Excretion

The oral absorption of osilodrostat is rapid, with a Tmax of approximately 1 hour, and assumed to be essentially complete. Exposure (i.e. AUC and Cmax) increases slightly more than dose-proportionately over the standard dosing range. Coadministration of osilodrostat with food does not affect its pharmacokinetics to a clinically significant extent. Age and gender do not affect pharmacokinetics, but bioavailability and total exposure is higher (though not clinically significant) in patients of Asian descent. Exposure to osilodrostat is greater in patients with moderate-severe hepatic impairment - prescribing information recommends a starting dose of 1mg twice daily in patients with moderate hepatic impairment (Child-Pugh B) and a starting dose of 1mg each evening in patients with severe hepatic impairment (Child-Pugh C).
Following oral administration of radiolabeled osilodrostat, 90.6% of the radioactivity was eliminated in the urine with only 1.58% in the feces. Only 5.2% of the administered dose was eliminated in the urine as unchanged parent drug, suggesting that metabolism followed by urinary elimination is osildrostat's primary means of clearance.
The median apparent volume of distribution of osilodrostat is 100 L.
Data regarding the oral clearance of osilodrostat are not currently available.

Metabolism Metabolites

Osilodrostat is extensively metabolized - approximately 80% of an orally administered dose is excreted as metabolites, and this is the predominant means of drug clearance. The most abundant metabolites in plasma are M35.4 (di-oxygenated osilodrostat), M16.5, and M24.9 at 51%, 9%, and 7% of the administered dose, respectively. The M34.5 and M24.9 metabolites have longer half-lives than the parent drug which may lead to accumulation with twice-daily dosing. Of the thirteen metabolites observed in the urine, the most abundant are M16.5 (osilodrostat glucuronide), M22 (a glucuronide conjugate of M34.5), and M24.9 at 17%, 13%, and 11% of the administered dose, respectively. The M34.5 metabolite accounts for less than 1% of the dose excreted in urine, but its glucuronide conjugate (M22) accounts for approximately 13%. The biotransformation of osilodrostat is mediated by multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, though no single enzyme appears to contribute >25% to the total clearance. Of the total clearance, approximately 26% is CYP-mediated, 19% is UGT-mediated, and 50% is mediated by other enzymes. The formation of M34.5, the major metabolite of osilodrostat, is likely non-CYP-mediated. The formation of osilodrostat glucuronide (M16.5), its major urinary metabolite, is catalyzed by UGT1A4, UGT2B7, and UGT2B10. _In vitro_ data suggest that none of the metabolites contribute to the therapeutic efficacy of osilodrostat, but the M34.5 metabolite has been implicated in the inhibition and/or induction of multiple enzymes and transporters.

Wikipedia

Osilodrostat
AM-0902

Biological Half Life

The elimination half-life of osilodrostat is approximately 4 hours.

Use Classification

Human drugs -> Orphan -> Corticosteroids for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
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2: Li L, Vashisht K, Boisclair J, Li W, Lin TH, Schmid HA, Kluwe W, Schoenfeld H, Hoffmann P. Osilodrostat (LCI699), a potent 11β-hydroxylase inhibitor, administered in combination with the multireceptor-targeted somatostatin analog pasireotide: A 13-week study in rats. Toxicol Appl Pharmacol. 2015 Aug 1;286(3):224-33. doi: 10.1016/j.taap.2015.05.004. Epub 2015 May 14. PubMed PMID: 25981165.
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